

Introduction: The Structural Elucidation of a Key Synthetic Building Block

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Compound of Interest

Compound Name: *8-Ethyl-2-methylquinoline-4-carboxylic acid*

Cat. No.: *B1608062*

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8-Ethyl-2-methylquinoline-4-carboxylic acid is a substituted quinoline derivative with the molecular formula $C_{13}H_{13}NO_2$ and a molecular weight of 215.25 g/mol ^[1] Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many pharmaceuticals and biologically active molecules. The specific substitution pattern on the quinoline ring system, in this case, an ethyl group at position 8, a methyl group at position 2, and a carboxylic acid at position 4, significantly influences the molecule's physicochemical properties, such as solubility, electronic distribution, and potential for biological interactions.^[1]

As a Senior Application Scientist, my experience has shown that rigorous structural confirmation is the bedrock of any successful research and development program, particularly in drug discovery where absolute certainty of a molecule's identity is non-negotiable. This guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of **8-Ethyl-2-methylquinoline-4-carboxylic acid**. We will not only present predicted data based on foundational principles and analogous structures but also delve into the causality behind the expected spectral features. This document is designed to be a self-validating system, equipping researchers with the necessary framework to acquire, interpret, and confirm the structure of this and similar quinoline derivatives with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with a clear understanding of the molecular structure. The key to interpreting the spectra lies in recognizing the distinct chemical environments of the protons

and carbons within the molecule.

Caption: Molecular structure of **8-Ethyl-2-methylquinoline-4-carboxylic acid** with atom numbering.

The following sections will detail the expected spectroscopic signatures arising from this structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal provide a detailed map of the proton environments.

Predicted ¹H NMR Data

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Justification & Notes
COOH	12.0 - 14.0	Broad Singlet (br s)	1H	The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
H5	8.0 - 8.2	Doublet (d)	1H	This proton is ortho to the electron-withdrawing nitrogen and is expected to be downfield. It will be coupled to H6.
H6	7.6 - 7.8	Triplet (t)	1H	Coupled to both H5 and H7, resulting in a triplet.
H7	7.8 - 8.0	Doublet (d)	1H	Coupled to H6. Its chemical shift is influenced by the ortho ethyl group.
H3	7.3 - 7.5	Singlet (s)	1H	This proton is on the pyridine ring. With adjacent substituents at C2 and C4, it is

expected to be a singlet.

C8-CH ₂	3.0 - 3.3	Quartet (q)	2H	The methylene protons of the ethyl group are deshielded by the aromatic ring. They are split by the adjacent methyl group protons.
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C2-CH ₃	2.6 - 2.8	Singlet (s)	3H	The methyl group at C2 is attached to the aromatic ring, leading to a downfield shift compared to a typical aliphatic methyl.
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C8-CH ₂ -CH ₃	1.3 - 1.5	Triplet (t)	3H	The terminal methyl protons of the ethyl group are split by the adjacent methylene protons.
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Note: Predicted chemical shifts are based on analogous structures and general principles. Actual values may vary depending on the solvent and experimental conditions. For example, in a related compound, 2-toluquinoline-4-carboxylic acid, aromatic protons appear around 7.6-8.1 ppm and the methyl protons at 2.587 ppm.[1]

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** Typically -2 to 16 ppm.
 - **Number of Scans:** 16-64 scans, depending on sample concentration.
 - **Relaxation Delay (d1):** 1-2 seconds.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals and determine multiplicities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted δ (ppm)	Justification & Notes
C=O (Carboxylic Acid)	168 - 172	The carbonyl carbon of a carboxylic acid is highly deshielded.
C2, C4, C8a (Quaternary)	145 - 160	These are quaternary carbons attached to heteroatoms or within the aromatic system, appearing significantly downfield.
C5, C7 (Aromatic CH)	125 - 135	Aromatic carbons bearing a proton.
C6 (Aromatic CH)	120 - 130	Aromatic carbon bearing a proton.
C3 (Aromatic CH)	118 - 122	This carbon is adjacent to the electron-withdrawing C4-COOH group.
C4a, C8 (Quaternary)	135 - 145	Aromatic quaternary carbons.
C8-CH ₂	25 - 30	Aliphatic methylene carbon attached to the aromatic ring.
C2-CH ₃	20 - 25	Aliphatic methyl carbon attached to the aromatic ring.
C8-CH ₂ -CH ₃	13 - 16	Terminal methyl carbon of the ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: Typically 0 to 200 ppm.
 - Number of Scans: 1024 or more scans, as the ^{13}C nucleus is much less sensitive than ^1H .
 - Relaxation Delay (d1): 2 seconds.
- Processing: Similar to ^1H NMR, calibrate the spectrum using the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

Technique	Expected m/z	Assignment	Notes
ESI+	216.0968	$[M+H]^+$	High-resolution mass spectrometry (HRMS) should confirm the molecular formula $C_{13}H_{14}NO_2^+$.
ESI-	214.0822	$[M-H]^-$	Deprotonation of the carboxylic acid is a very favorable process in negative ion mode.
EI	215	$[M]^+$	The molecular ion should be clearly visible.
EI	170	$[M - COOH]^+$	Loss of the carboxylic acid radical (45 Da) is a common fragmentation pathway for aromatic carboxylic acids. [2]
EI	197	$[M - H_2O]^+$	Loss of water can occur, particularly in the gas phase.
EI	200	$[M - CH_3]^+$	Loss of a methyl radical from the ethyl group.

Experimental Protocol: Mass Spectrometry (ESI-TOF)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is ideal for accurate mass measurements.

- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquisition Parameters:
 - Ionization Mode: Acquire data in both positive and negative ion modes.
 - Mass Range: Scan a range of m/z 50 to 500.
 - Capillary Voltage: Typically 3-4 kV.
- Data Analysis: Identify the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Notes
2500 - 3300	O-H stretch	Carboxylic Acid	A very broad and characteristic absorption band due to extensive hydrogen bonding.[3][4]
~2970, ~2870	C-H stretch	Aliphatic (Ethyl, Methyl)	Stretching vibrations of the sp ³ C-H bonds.
~3050	C-H stretch	Aromatic	Stretching vibrations of the sp ² C-H bonds on the quinoline ring.
1700 - 1725	C=O stretch	Carboxylic Acid	A strong, sharp absorption characteristic of a carbonyl group in a hydrogen-bonded dimer.[3][4]
1550 - 1620	C=C / C=N stretch	Aromatic Ring	Multiple bands corresponding to the quinoline ring system vibrations.[5]
~1420	O-H bend	Carboxylic Acid	In-plane bending, often coupled with C-O stretching.
~1210-1320	C-O stretch	Carboxylic Acid	Strong band from the C-O single bond.

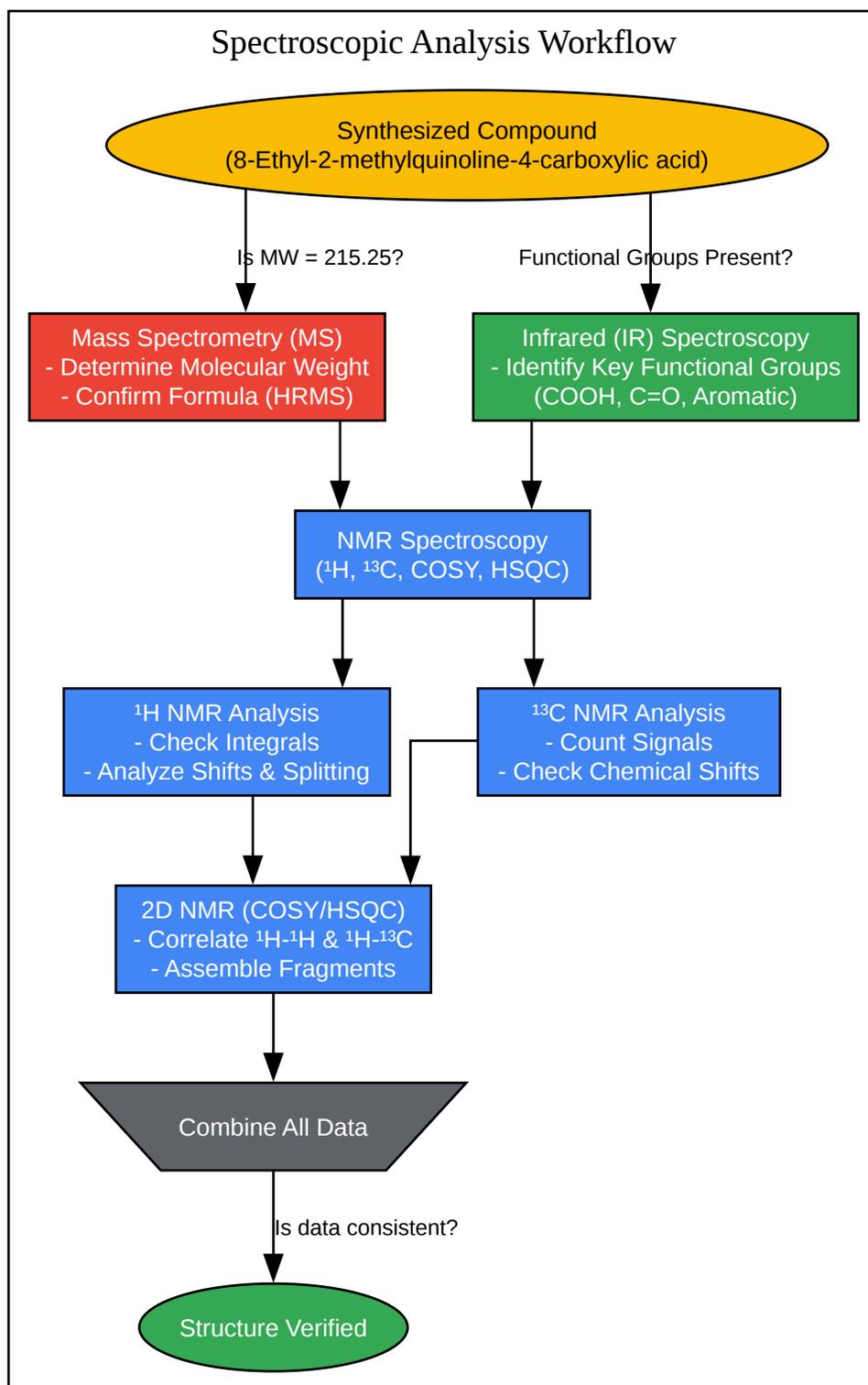
Experimental Protocol: IR Spectroscopy (ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Collect the spectrum of the sample.
 - Number of Scans: Typically 16-32 scans.
 - Resolution: 4 cm^{-1} .
- Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow for Structural Verification

A logical workflow ensures that data from each technique is used synergistically to build a conclusive structural assignment.



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Caption: A systematic workflow for the structural verification of the target compound.

Conclusion

The structural elucidation of **8-Ethyl-2-methylquinoline-4-carboxylic acid** is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques. By systematically applying NMR, MS, and IR spectroscopy, researchers can build an unassailable case for the compound's identity. This guide provides the foundational, predictive framework and experimental protocols necessary to achieve this. The true expertise lies not just in acquiring the spectra, but in understanding the causal links between the molecular structure and the resulting data, allowing for confident and accurate characterization—a critical step in any chemical research or drug development pipeline.

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